1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride
Overview
Description
1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride is a complex organic compound that features a thienyl group, an oxadiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride typically involves multiple steps. One common route starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized by the cyclization of an amidoxime with a carboxylic acid derivative. The thienyl group is introduced via a coupling reaction, and the piperidine moiety is added through nucleophilic substitution. The final product is obtained as a hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed.
Major Products
Oxidation: Sulfoxides or sulfones of the thienyl group.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring and thienyl group are key structural features that contribute to its biological activity by facilitating interactions with target proteins and influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 3,5-dimethyl-1,2,4-oxadiazole.
Thienyl-Containing Compounds: Molecules like 2-thienylacetic acid or 2-thienylmethylamine.
Piperidine Derivatives: Compounds such as piperidine-3-carboxylic acid or N-methylpiperidine.
Uniqueness
1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS.ClH/c13-9-3-1-5-16(7-9)8-11-14-12(15-17-11)10-4-2-6-18-10;/h2,4,6,9H,1,3,5,7-8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBADPIQNVXIOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CS3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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